molecular formula C19H27FN2O3 B5634362 (2-fluoro-4-methylphenyl)-[(3R,5R)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]methanone

(2-fluoro-4-methylphenyl)-[(3R,5R)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]methanone

Cat. No.: B5634362
M. Wt: 350.4 g/mol
InChI Key: OQHDROQXLVMYJM-HZPDHXFCSA-N
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Description

The compound (2-fluoro-4-methylphenyl)-[(3R,5R)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]methanone is a complex organic molecule that features a combination of fluorinated aromatic and piperidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluoro-4-methylphenyl)-[(3R,5R)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]methanone typically involves multiple steps:

    Formation of the Piperidine Core: The piperidine ring can be synthesized through a series of cyclization reactions starting from simple amines and aldehydes.

    Introduction of the Morpholine Group: The morpholine moiety is introduced via nucleophilic substitution reactions.

    Attachment of the Fluorinated Aromatic Ring: The fluorinated aromatic ring is attached through a Friedel-Crafts acylation reaction.

    Final Coupling: The final step involves coupling the piperidine and aromatic components under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2-fluoro-4-methylphenyl)-[(3R,5R)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]methanone: can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2-fluoro-4-methylphenyl)-[(3R,5R)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]methanone: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-fluoro-4-methylphenyl)-[(3R,5R)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in the central nervous system.

    Pathways Involved: The compound could modulate signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.

Comparison with Similar Compounds

Similar Compounds

  • (2-chloro-4-methylphenyl)-[(3R,5R)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]methanone
  • (2-bromo-4-methylphenyl)-[(3R,5R)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]methanone

Uniqueness

The presence of the fluorine atom in (2-fluoro-4-methylphenyl)-[(3R,5R)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]methanone enhances its metabolic stability and lipophilicity compared to its chloro and bromo analogs. This makes it a more promising candidate for drug development.

Properties

IUPAC Name

(2-fluoro-4-methylphenyl)-[(3R,5R)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O3/c1-14-2-3-17(18(20)8-14)19(24)22-11-15(9-16(12-22)13-23)10-21-4-6-25-7-5-21/h2-3,8,15-16,23H,4-7,9-13H2,1H3/t15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHDROQXLVMYJM-HZPDHXFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CC(CC(C2)CO)CN3CCOCC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)N2C[C@H](C[C@H](C2)CO)CN3CCOCC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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